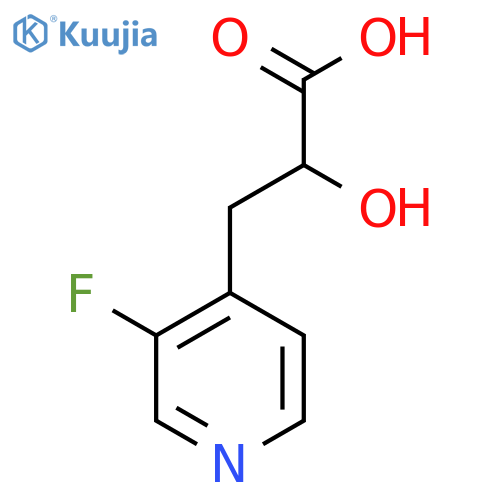Cas no 2229317-88-6 (3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid)

2229317-88-6 structure
商品名:3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid
- 2229317-88-6
- EN300-1817691
-
- インチ: 1S/C8H8FNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13)
- InChIKey: SRBAFUDZVSKSLF-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=CC=1CC(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 185.04882128g/mol
- どういたいしつりょう: 185.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 70.4Ų
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817691-0.5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-1.0g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1817691-0.05g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-1g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-10g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-0.25g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-0.1g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-5.0g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1817691-2.5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 2.5g |
$2295.0 | 2023-09-19 |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
2229317-88-6 (3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid) 関連製品
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
